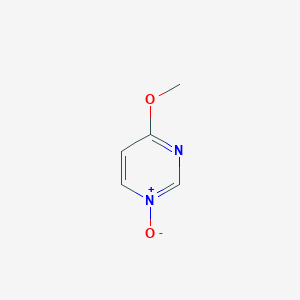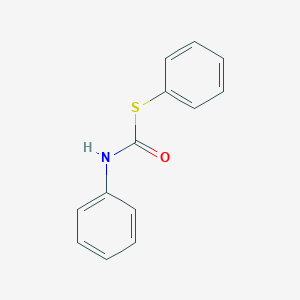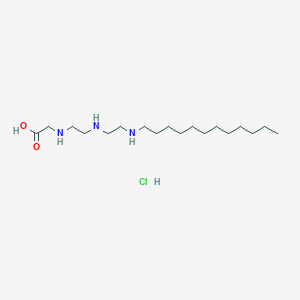
Dodicin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodicin hydrochloride is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological agent. This compound is a member of the class of chemicals known as benzothiazepines and has been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of dodicin hydrochloride is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dodicin hydrochloride in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on dodicin hydrochloride. For example, further studies are needed to fully elucidate the mechanism of action of this compound. Additionally, more research is needed to determine the efficacy of this compound as a therapeutic agent for various diseases. Finally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective pharmacological agents.
Synthesemethoden
The synthesis of dodicin hydrochloride involves the reaction of 2-aminobenzothiazole with 3,4-dihydro-2H-pyran-2-one in the presence of a catalyst. This reaction results in the formation of the benzothiazepine ring system, which is then further functionalized to produce the final product.
Wissenschaftliche Forschungsanwendungen
Dodicin hydrochloride has been extensively studied for its potential use as a pharmacological agent. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. These properties make it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
18205-85-1 |
|---|---|
Molekularformel |
C18H40ClN3O2 |
Molekulargewicht |
366 g/mol |
IUPAC-Name |
2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C18H39N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);1H |
InChI-Schlüssel |
GJEULMGGGBFACC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Kanonische SMILES |
CCCCCCCCCCCC[NH2+]CCNCCNCC(=O)O.[Cl-] |
Andere CAS-Nummern |
18205-85-1 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
6843-97-6 (Parent) |
Synonyme |
ampholan ampholyt G DDEG Desimex i dodecyldi(aminoethyl)glycine dodecyldiaminoethylglycine dodicin dodicin monohydrochloride dodicin monosodium salt Tego 51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



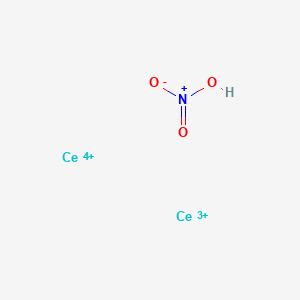
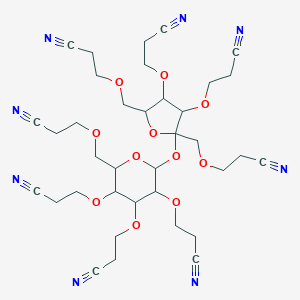
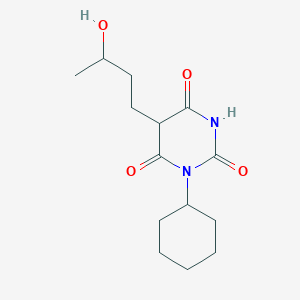
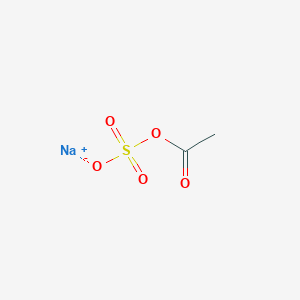
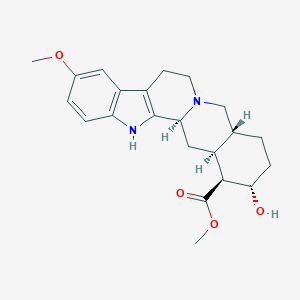
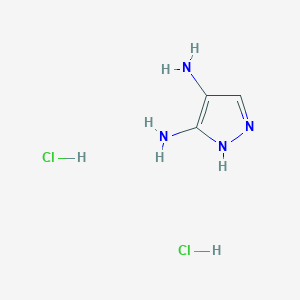
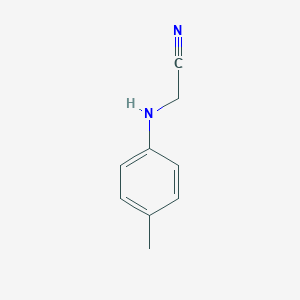
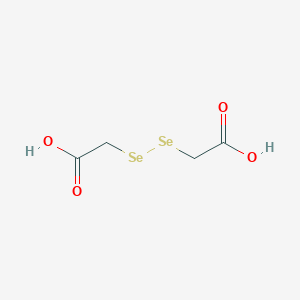
![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
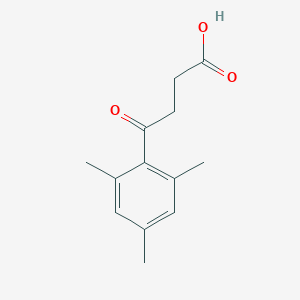
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
